molecular formula C17H18O2S B3022301 4'-Methoxy-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-85-3

4'-Methoxy-3-(4-thiomethylphenyl)propiophenone

Cat. No. B3022301
CAS RN: 898780-85-3
M. Wt: 286.4 g/mol
InChI Key: GQKJUSTUEVBXTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methoxyphenyl compounds involves various strategies. For instance, the synthesis of poly(4-methoxyphenol) is achieved using an enzymatic catalyst in an aqueous micelle system, indicating that similar enzymatic approaches could potentially be applied to synthesize derivatives of methoxyphenyl compounds . Another paper describes the synthesis of thiophene derivatives with methoxycarbonylmethyl groups, which could be relevant to the thiomethyl aspect of the target compound . Additionally, the synthesis of complex methoxyphenyl derivatives, such as those involving azetidinones, involves X-ray diffraction for structural investigation, suggesting that similar analytical techniques could be used for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. X-ray diffraction has been used to determine the solid-state structure of methoxyphenyl derivatives . The use of density functional theory (DFT) and spectroscopic methods like Fourier transform infrared (FTIR) and Raman spectroscopy have been employed to investigate the structural and electronic properties of synthesized methoxyphenyl compounds . These methods could be applied to analyze the molecular structure of "4'-Methoxy-3-(4-thiomethylphenyl)propiophenone".

Chemical Reactions Analysis

The papers describe several chemical reactions involving methoxyphenyl compounds. For example, the Diels-Alder reaction, olefination, and Cope rearrangement are used in the synthesis of polyfunctionalized cis-decalins from methoxyphenols . The Schiff reaction is another chemical reaction mentioned in the synthesis of a potential radioligand for the GABA receptor . These reactions could potentially be relevant when considering the chemical reactivity of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl compounds are diverse. Poly(4-methoxyphenol) is described as a light yellow powder soluble in various organic solvents, with antioxidant properties . The antimicrobial activity of certain methoxyphenyl methanone derivatives has been evaluated, indicating potential biological activity . Theoretical calculations such as bandgap energies and electrophilic site strength have been performed to predict the reactivity of these compounds in different solvent atmospheres . These properties provide a foundation for understanding the behavior of "this compound".

Future Directions

The future directions for 4’-Methoxy-3-(4-thiomethylphenyl)propiophenone are not specified in the sources I found. The future directions for a chemical compound would depend on its potential applications in fields such as medicine, industry, or research .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-15-8-6-14(7-9-15)17(18)12-5-13-3-10-16(20-2)11-4-13/h3-4,6-11H,5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKJUSTUEVBXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644363
Record name 1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898780-85-3
Record name 1-Propanone, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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